4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol
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Overview
Description
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol is an organic compound characterized by a phenolic structure with a formyl group and a cyclopropylaminocarbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(Cyclopropylaminocarbonyl)benzene. This intermediate is then subjected to a formylation reaction to introduce the formyl group at the ortho position relative to the phenolic hydroxyl group.
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Step 1: Synthesis of 3-(Cyclopropylaminocarbonyl)benzene
Reagents: Cyclopropylamine, benzoyl chloride
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, using a solvent such as dichloromethane. The mixture is stirred at room temperature, and the product is purified by recrystallization.
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Step 2: Formylation
Reagents: 3-(Cyclopropylaminocarbonyl)benzene, formylating agent (e.g., DMF and POCl3)
Conditions: The reaction is conducted under controlled temperature conditions, often at low temperatures to prevent side reactions. The product is isolated by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products
Oxidation: 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-carboxyphenol
Reduction: 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxymethylphenol
Substitution: 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol
Scientific Research Applications
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structure allows for modifications that can enhance its biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol involves its interaction with molecular targets such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the cyclopropylaminocarbonyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol
- 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzaldehyde
Uniqueness
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol is unique due to the presence of both a formyl group and a cyclopropylaminocarbonyl group on the phenolic ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-cyclopropyl-3-(3-formyl-4-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-10-14-9-12(4-7-16(14)20)11-2-1-3-13(8-11)17(21)18-15-5-6-15/h1-4,7-10,15,20H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZTVNBEOCLYPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685330 |
Source
|
Record name | N-Cyclopropyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261969-43-0 |
Source
|
Record name | N-Cyclopropyl-3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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